

# Continuous Flow Synthesis of Thiomorpholine: An Application Note and Protocol

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## Compound of Interest

Compound Name: *1,1-Dioxo-thiomorpholine-4-carbonyl Chloride*

Cat. No.: *B2500404*

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## Introduction: Embracing Flow for a Privileged Scaffold

The thiomorpholine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including the antibiotic sutezolid.[1] Traditionally, the synthesis of this saturated heterocycle has relied on batch processing methods.[2] While effective at the lab scale, these methods often present challenges for industrial production, including difficulties in heat and mass transfer, potential safety hazards when handling noxious reagents in large quantities, and scalability issues.[2]

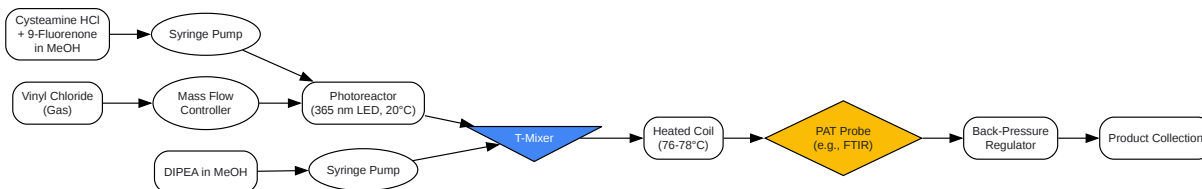
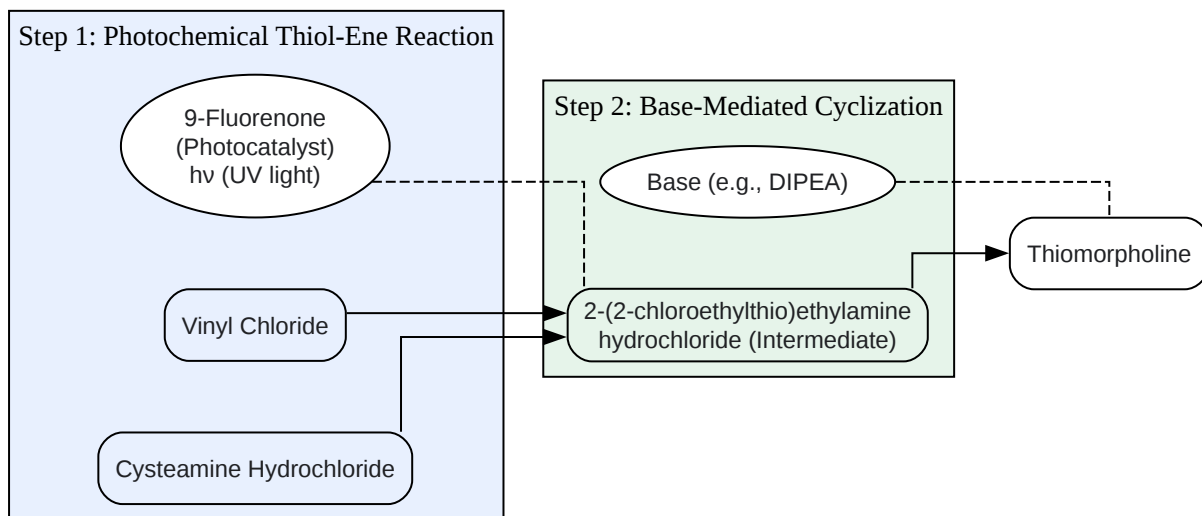
Continuous flow chemistry offers a paradigm shift, providing a safer, more efficient, and readily scalable alternative for the synthesis of thiomorpholine and other critical pharmaceutical intermediates.[2][3][4] By conducting reactions in a continuously moving stream within a network of tubes or microreactors, flow chemistry enables superior control over reaction parameters, leading to enhanced product consistency and reduced waste.[3][4][5] This application note details a robust, two-step telescoped continuous flow process for the synthesis of thiomorpholine, leveraging a photochemical thiol-ene "click" reaction and a subsequent base-mediated cyclization.[1][6][7] This method utilizes inexpensive, readily available starting materials and offers a time- and atom-efficient route to this valuable scaffold.[6][7]

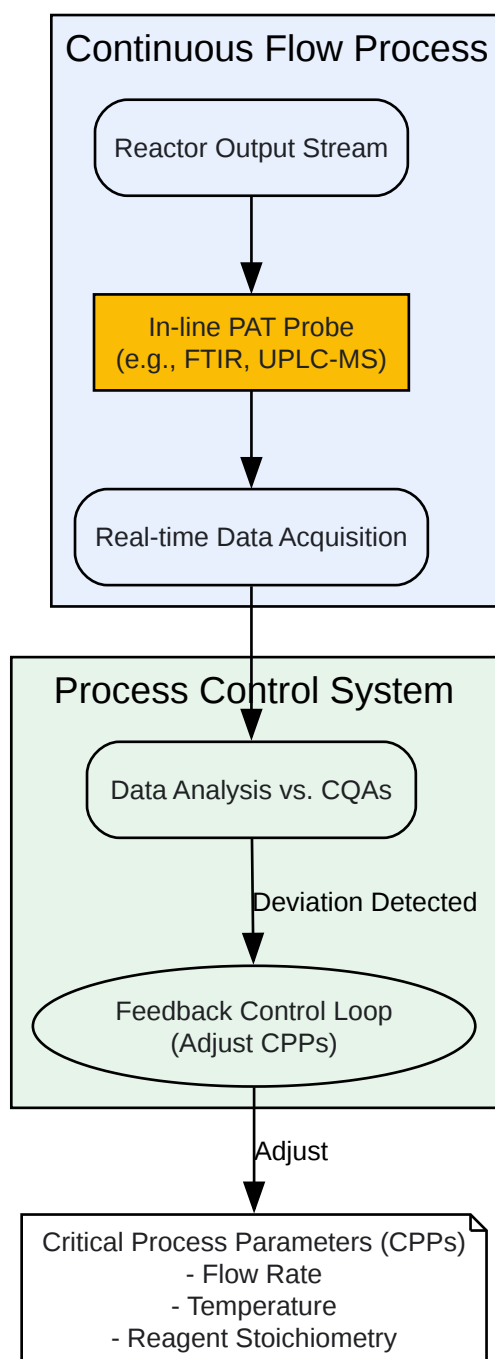
## Reaction Pathway: A Telescoped Thiol-Ene/Cyclization Sequence

The synthesis proceeds through two distinct, yet interconnected, stages that are "telescoped" into a single continuous operation, minimizing manual handling and overall process time.<sup>[1][2]</sup>

- **Photochemical Thiol-Ene Reaction:** The initial step involves the reaction of cysteamine hydrochloride with vinyl chloride. This reaction is a free-radical process initiated by UV light in the presence of a photocatalyst.<sup>[6][8]</sup> Thiol-ene reactions are classified as "click chemistry" due to their high yields, tolerance to various solvents, and the general absence of byproducts.<sup>[6][9]</sup> This step quantitatively produces the key intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.<sup>[6][7]</sup>
- **Base-Mediated Cyclization:** The intermediate-containing stream is then mixed with a base and heated to induce an intramolecular cyclization, forming the thiomorpholine ring.<sup>[1][6]</sup>

The overall reaction is depicted below:





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